molecular formula C18H27N3O4S B4216586 1-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide

1-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide

Cat. No.: B4216586
M. Wt: 381.5 g/mol
InChI Key: QVQWKWOFPPFJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a piperidine ring, a carboxamide group, and a substituted phenyl ring. Its unique chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes the following steps:

    Preparation of 3,4-dimethylphenylamine: This can be achieved through the nitration of 3,4-dimethylbenzene followed by reduction.

    Formation of N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl chloride: This intermediate is synthesized by reacting 3,4-dimethylphenylamine with methylsulfonyl chloride and then with alanyl chloride.

    Cyclization to form the piperidine ring: The final step involves the cyclization of the intermediate with piperidine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

1-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, it may inhibit or activate certain enzymes, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]-4-piperidinecarboxylate
  • 1-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]-4-piperazinecarboxylate

Uniqueness

1-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide is unique due to its specific structural features, such as the combination of a piperidine ring and a substituted phenyl ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.

Properties

IUPAC Name

1-[2-(3,4-dimethyl-N-methylsulfonylanilino)propanoyl]piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27N3O4S/c1-12-5-6-16(11-13(12)2)21(26(4,24)25)14(3)18(23)20-9-7-15(8-10-20)17(19)22/h5-6,11,14-15H,7-10H2,1-4H3,(H2,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVQWKWOFPPFJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N(C(C)C(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide
Reactant of Route 2
Reactant of Route 2
1-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide
Reactant of Route 3
Reactant of Route 3
1-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide
Reactant of Route 4
Reactant of Route 4
1-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide
Reactant of Route 5
Reactant of Route 5
1-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide
Reactant of Route 6
Reactant of Route 6
1-[N-(3,4-dimethylphenyl)-N-(methylsulfonyl)alanyl]piperidine-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.